GW-406381

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Properties

IUPAC Name |

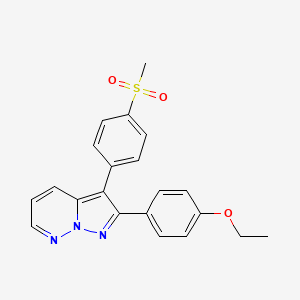

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMZBNYLCVTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202043 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221148-46-5, 537697-89-5 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 406381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 406381X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-406381 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-406381 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW-406381

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented for comparative analysis, and key experimental workflows are visualized to support further research and development.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform that plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation. By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a favorable therapeutic window.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of intervention by this compound.

Figure 1: COX-2 Signaling Pathway and Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values for this compound and comparator COX-2 inhibitors.

Table 1: In Vitro Inhibition of Human Recombinant COX Isoforms

| Compound | COX-2 IC50 (µM) |

| This compound | 0.003 |

| Celecoxib | 0.068 |

| Rofecoxib | 0.032 |

Data from in vitro studies using human recombinant COX-2.

Table 2: In Vivo Efficacy in a Model of Inflammatory Pain

| Compound | ED50 (mg/kg, p.o.) |

| This compound | 1.5 |

| Celecoxib | 6.6 |

| Rofecoxib | 1.0 |

Data from a Freund's Complete Adjuvant (FCA) model of inflammatory pain in rats.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro COX-2 Inhibition Assay (Human Recombinant Enzyme)

This assay determines the in vitro potency of a test compound to inhibit purified human recombinant COX-2.

Objective: To determine the IC50 value of this compound for human COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Plate reader for detection (e.g., spectrophotometer, fluorometer)

Procedure:

-

Enzyme Preparation: The human recombinant COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

-

Compound Preparation: A serial dilution of this compound is prepared in the reaction buffer.

-

Reaction Setup: In a 96-well plate, the reaction buffer, cofactors, and the test compound at various concentrations are added to the wells.

-

Enzyme Addition: The diluted COX-2 enzyme is added to the wells, and the plate is incubated for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.

-

Detection: The formation of prostaglandins (e.g., PGE2) is measured using a suitable detection method, such as ELISA, spectrophotometry, or fluorometry.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Experimental Workflow for In Vitro COX-2 Inhibition Assay.

In Vivo Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model

This animal model is used to evaluate the in vivo efficacy of anti-inflammatory and analgesic compounds.

Objective: To determine the effective dose (ED50) of this compound in reducing inflammatory pain.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Freund's Complete Adjuvant (FCA)

-

Test compound (this compound)

-

Vehicle control

-

Analgesia testing equipment (e.g., von Frey filaments, paw pressure meter)

Procedure:

-

Induction of Inflammation: A single intraplantar injection of FCA is administered into the hind paw of the rats to induce a localized and persistent inflammatory response.

-

Compound Administration: At a specified time point after FCA injection (e.g., 24 hours), this compound or vehicle is administered orally (p.o.) at various doses.

-

Assessment of Pain Behavior: At different time points after drug administration, the pain response is assessed using methods such as:

-

Mechanical Allodynia: Measurement of the paw withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments.

-

Mechanical Hyperalgesia: Measurement of the paw withdrawal threshold to noxious mechanical pressure.

-

-

Data Analysis: The dose-dependent reversal of hyperalgesia or allodynia is measured, and the ED50 value is calculated.

Conclusion

This compound is a highly potent and selective inhibitor of the COX-2 enzyme. Its mechanism of action is centered on the reduction of pro-inflammatory prostaglandin synthesis at sites of inflammation, which has been validated through both in vitro enzymatic assays and in vivo models of inflammatory pain. The quantitative data demonstrate its superior potency compared to other selective COX-2 inhibitors. The detailed experimental protocols provided in this guide serve as a resource for the continued investigation and development of selective COX-2 inhibitors for the management of pain and inflammation.

An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor (FXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4064 is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1] Its high affinity and specificity for FXR have made it an invaluable tool in preclinical research to elucidate the diverse physiological and pathophysiological roles of FXR. This technical guide provides a comprehensive overview of GW4064, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Compound Details

Chemical Name: 3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)ethenyl)benzoic acid[2]

Molecular Formula: C₂₈H₂₂Cl₃NO₄[2]

Molecular Weight: 542.8 g/mol [2]

Chemical Structure:

(SMILES string)

Quantitative Data

The following tables summarize the key quantitative parameters of GW4064's activity as an FXR agonist.

Table 1: In Vitro Potency of GW4064

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC₅₀ | 15 nM | Isolated receptor activity assay | [3] |

| EC₅₀ | 65 nM | CV-1 cells | [4][5] |

| EC₅₀ | 80 nM | CV-1 cells (mouse FXR) | [4] |

| EC₅₀ | 90 nM | CV-1 cells (human FXR) | [4] |

| EC₅₀ | 70 nM | HEK293 cells (GAL4 transactivation) | [4] |

Table 2: In Vivo Efficacy of GW4064

| Animal Model | Dosing Regimen | Key Finding | Reference |

| Rats | 20 mg/kg (oral gavage) | Dose-dependent lowering of serum triglycerides | [4] |

| db/db mice | Not specified | Lowered blood glucose levels | [6] |

| Wild-type mice | Not specified | Lowered blood glucose levels | [6] |

| C57BL/6 mice on a high-fat diet | 50 mg/kg (intraperitoneal, twice weekly) for 6 weeks | Suppressed weight gain and hepatic steatosis | [7][8] |

| Rats with short bowel resection | Not specified | Improved liver histology and serum transaminase activity | [9] |

Mechanism of Action and Signaling Pathways

GW4064 exerts its effects by binding to and activating FXR. FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[10] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[11]

A primary mechanism of FXR action involves the regulation of bile acid homeostasis. Activation of FXR by GW4064 induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[10][12] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[10][12] This negative feedback loop is crucial for maintaining physiological bile acid levels.

Furthermore, FXR activation by GW4064 influences lipid and glucose metabolism. It has been shown to repress the expression of the fatty acid transporter CD36 and key enzymes in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8]

Signaling Pathway Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments involving GW4064. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

In Vitro FXR Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the potency (EC₅₀) of GW4064 in activating FXR.

1. Cell Culture and Plating:

-

Culture a suitable cell line, such as human embryonic kidney (HEK293) or monkey kidney (CV-1) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

-

Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

2. Transfection:

-

Prepare a transfection mixture containing:

-

An expression plasmid for human or mouse FXR.

-

An expression plasmid for RXRα.

-

A luciferase reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector for a Gal4-FXR LBD fusion system).[13]

-

A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to transfect the cells.

-

Incubate the cells for 4-6 hours post-transfection.

3. Compound Treatment:

-

Prepare serial dilutions of GW4064 in serum-free DMEM or Opti-MEM, with a final DMSO concentration not exceeding 0.1%.

-

After the transfection period, replace the medium with the medium containing the different concentrations of GW4064 or vehicle control (DMSO).

-

Incubate the cells for an additional 18-24 hours.

4. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the GW4064 concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.

In Vivo Study in a Mouse Model of Diet-Induced Obesity and Hepatic Steatosis

This protocol describes the use of GW4064 to investigate its effects on metabolic parameters in a diet-induced obesity mouse model.[7][8]

1. Animals and Housing:

-

Use male C57BL/6J mice, approximately 6-8 weeks of age at the start of the study.

-

House the mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Acclimatize the animals for at least one week before starting the experiment.

2. Diet and Treatment Groups:

-

Divide the mice into at least two groups:

-

Control Group: Fed a high-fat diet (HFD; e.g., 60% kcal from fat) and administered a vehicle control.

-

GW4064 Group: Fed an HFD and administered GW4064.

-

-

The study duration is typically 6-8 weeks.

3. Dosing:

-

Prepare a dosing solution of GW4064 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or a mixture of PEG-400 and Tween 80).[14]

-

Administer GW4064 at a dose of, for example, 50 mg/kg body weight via intraperitoneal injection or oral gavage. The frequency of administration can be, for instance, twice weekly.[7][8]

-

Administer the vehicle to the control group using the same route and frequency.

4. Monitoring and Sample Collection:

-

Monitor body weight and food intake regularly (e.g., weekly).

-

At the end of the study, fast the mice overnight.

-

Collect blood samples via cardiac puncture for analysis of serum glucose, insulin, triglycerides, and cholesterol.

-

Euthanize the mice and harvest tissues such as the liver, adipose tissue, and intestine.

5. Tissue Analysis:

-

Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess liver morphology and Oil Red O staining of frozen sections to visualize lipid accumulation.[7]

-

Gene Expression Analysis: Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes involved in lipid and glucose metabolism (e.g., Shp, Cyp7a1, Cd36, Pepck, G6pase).[8]

-

Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride and cholesterol content.

Conclusion

GW4064 is a cornerstone research tool for investigating the multifaceted roles of the farnesoid X receptor. Its high potency and selectivity allow for the precise interrogation of FXR-mediated signaling pathways in a variety of in vitro and in vivo models. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of targeting FXR in metabolic and other diseases. As with any experimental work, it is crucial to carefully optimize protocols for specific laboratory conditions and research questions.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Receptor Analysis Luciferase Vectors [worldwide.promega.com]

- 14. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]

GW-406381: An In-Depth Technical Guide to a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential therapeutic effects in inflammatory conditions and neuropathic pain. This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound, including its mechanism of action, in vitro and in vivo pharmacology, and synthetic chemistry. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and evaluation process.

Introduction

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. This compound, with the chemical name 2-(4-ethoxyphenyl)-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-b]pyridazine, emerged from discovery efforts as a promising selective COX-2 inhibitor.[1]

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme. This selective inhibition prevents the production of prostaglandins, key mediators of pain and inflammation, at sites of tissue injury and inflammation, while having a minimal effect on the homeostatic functions of COX-1.

COX-2 Signaling Pathway in Inflammation

The induction of COX-2 by pro-inflammatory stimuli leads to the synthesis of prostaglandins, which in turn contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain. The following diagram illustrates the central role of COX-2 in the inflammatory pathway.

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound against COX-1 and COX-2 has been determined using various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Enzyme Source | Parameter | This compound | Reference Compound (Celecoxib) | Reference |

| Human Whole Blood Assay | Human Platelets (COX-1) | IC50 (µM) | >100 | 1.5 | [1] |

| LPS-stimulated Monocytes (COX-2) | IC50 (µM) | 0.2 | 0.1 | [1] | |

| Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | >500 | 15 | [1] | ||

| Recombinant Human Enzyme Assay | Recombinant hCOX-1 | IC50 (nM) | 10,000 | 50 | [1] |

| Recombinant hCOX-2 | IC50 (nM) | 20 | 40 | [1] | |

| Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | 500 | 1.25 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to characterize this compound.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant assessment of COX inhibition in a complex biological matrix.

Protocol:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing heparin.

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Blood is allowed to clot for 1 hour at 37°C.

-

Serum is separated by centrifugation.

-

Thromboxane B2 (TXB2) levels, a stable metabolite of the COX-1 product thromboxane A2, are measured by enzyme immunoassay (EIA).

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or vehicle.

-

Lipopolysaccharide (LPS, 10 µg/mL) is added to induce COX-2 expression and activity.

-

The blood is incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) levels are measured by EIA.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage inhibition of TXB2 or PGE2 production against the concentration of this compound.

Recombinant Human Enzyme Inhibition Assay

This assay provides a direct measure of the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

-

Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the enzyme.

-

Inhibition: The enzyme is pre-incubated with various concentrations of this compound or vehicle for a specified time at room temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Activity: Enzyme activity is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying prostaglandin production using methods like EIA or LC-MS.

-

Data Analysis: IC50 values are determined from the concentration-response curves.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key step being the construction of the pyrazolo[1,5-b]pyridazine core. A representative synthetic scheme is outlined below.

A detailed synthetic procedure can be found in the patent literature (e.g., WO 2000/061588 A1). The general approach involves the formation of a 1,3-dicarbonyl intermediate which is then cyclized with hydrazine to form the pyrazole ring. Subsequent reaction with a 1,3-dielectrophile builds the fused pyridazine ring.

Preclinical Pharmacology

This compound has been evaluated in various animal models of pain and inflammation. In a rat model of chronic constriction injury (CCI), a model of neuropathic pain, this compound was shown to be effective in reversing mechanical allodynia.[1] Furthermore, in models of inflammatory pain, this compound demonstrated efficacy comparable to other selective COX-2 inhibitors like celecoxib and rofecoxib.

Clinical Development

This compound has undergone clinical evaluation for the treatment of pain associated with osteoarthritis and rheumatoid arthritis. While it showed some evidence of efficacy, the overall clinical development program did not lead to its commercialization.

Conclusion

This compound is a well-characterized, potent, and highly selective COX-2 inhibitor. Its pharmacological profile, established through a series of in vitro and in vivo studies, demonstrates its potential as an anti-inflammatory and analgesic agent. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the scientific and technical details of this compound, from its fundamental mechanism of action to its synthesis and biological evaluation. The provided data and protocols can serve as a valuable reference for further research and development in the field of selective COX-2 inhibition.

References

The Discovery and Synthesis of GW-406381 (GW4064): A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and biological evaluation of the potent and selective Farnesoid X Receptor (FXR) agonist, GW-406381.

This technical guide provides a comprehensive overview of the seminal work on this compound, a pivotal tool compound in the study of Farnesoid X Receptor (FXR) biology. Designed for researchers, scientists, and drug development professionals, this document details the discovery, synthesis, structure-activity relationships, and key experimental protocols associated with this influential molecule.

Introduction: The Emergence of a Potent FXR Agonist

The Farnesoid X Receptor is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.[1] Its emergence as a therapeutic target for metabolic diseases spurred the search for potent and selective synthetic agonists. In 2000, scientists at Glaxo Wellcome (now GlaxoSmithKline) identified this compound (also widely known as GW4064) as a non-steroidal, high-affinity agonist for FXR.[2][3] This discovery provided the scientific community with a powerful chemical tool to probe the physiological functions of FXR and to explore its therapeutic potential.

This compound is characterized by its isoxazole core and a stilbene-like side chain.[2] It has been extensively used in numerous in vitro and in vivo studies to investigate the role of FXR in various physiological and pathophysiological processes, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.

Discovery and Lead Identification

The discovery of this compound was the result of a targeted effort to identify small molecule activators of the orphan nuclear receptor, FXR. The initial publication by Maloney et al. in the Journal of Medicinal Chemistry detailed the identification of this chemical tool.[2] While the specific high-throughput screening cascade is not exhaustively detailed in publicly available abstracts, the work led to the identification of a novel chemical scaffold with potent FXR agonistic activity.

Synthesis of this compound

Detailed, step-by-step synthetic protocols from the primary literature (Maloney et al., 2000) are essential for precise replication and are a critical component for any laboratory undertaking the synthesis of this compound.

Structure-Activity Relationship (SAR) Studies

The initial publication on this compound and subsequent studies on conformationally constrained analogs have provided valuable insights into the structure-activity relationship of this class of FXR agonists.[4]

Key SAR observations include:

-

Isoxazole Core: The 3,5-disubstituted isoxazole ring is a critical pharmacophore. Modifications to this core can significantly impact potency and efficacy.

-

2,6-Dichlorophenyl Group: The presence of the 2,6-dichloro substitution on the phenyl ring at the 3-position of the isoxazole is crucial for high-affinity binding.

-

Isopropyl Group: The isopropyl group at the 5-position of the isoxazole appears to be optimal for activity.

-

Stilbene Moiety: The stilbene-like linker is important for positioning the benzoic acid moiety correctly within the ligand-binding pocket of FXR. However, this moiety is also associated with metabolic instability and potential phototoxicity, which has prompted the development of conformationally constrained analogs where the stilbene is replaced with more rigid structures like benzothiophene or naphthalene rings.[4]

-

Benzoic Acid: The terminal carboxylic acid is essential for activity, likely forming a key interaction with polar residues in the FXR ligand-binding domain.

Quantitative Biological Data

This compound is a potent and selective FXR agonist. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 15 nM | Isolated receptor activity assay | [3] |

| EC50 | 65 nM | CV-1 cells transfected with human FXR | [5] |

| EC50 | 90 nM | Cells transfected with human FXR | [5] |

Table 1: In Vitro Potency of this compound on Farnesoid X Receptor (FXR)

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability | ~10% | Rat | Not Specified | [5] |

| Half-life (t1/2) | < 1 hour | Rat | Not Specified | [6] |

Table 2: Pharmacokinetic Properties of this compound

Experimental Protocols

Detailed methodologies for key assays are crucial for the evaluation of novel FXR modulators. Below are representative protocols for FXR transactivation and co-activator recruitment assays.

FXR Transactivation Assay (Cell-based Luciferase Reporter Assay)

This assay measures the ability of a compound to activate FXR in a cellular context, leading to the expression of a reporter gene (luciferase).

Experimental Workflow:

Caption: Workflow for a cell-based FXR transactivation assay.

Methodology:

-

Cell Culture: Maintain a suitable cell line, such as HepG2 cells, in appropriate growth medium.[7]

-

Transfection: Co-transfect the cells with a mammalian expression vector for human FXR and a luciferase reporter plasmid containing FXR response elements (FXREs) upstream of the luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.[8][9]

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of this compound (as a positive control) or the test compounds.[9]

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).[9]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.[9]

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a commercially available luciferase assay kit.[8]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FXR Co-activator Recruitment Assay (TR-FRET)

This in vitro assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.

Signaling Pathway:

References

- 1. ahajournals.org [ahajournals.org]

- 2. Identification of a chemical tool for the orphan nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. FXR agonist activity of conformationally constrained analogs of GW 4064 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. signosisinc.com [signosisinc.com]

- 8. besjournal.com [besjournal.com]

- 9. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GW-406381 in Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, represent a growing global health crisis. A key regulator of metabolic homeostasis is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids. Synthetic FXR agonists have emerged as promising therapeutic agents. This technical guide provides an in-depth overview of GW-406381, a potent and selective FXR agonist, and its role in the context of metabolic disease. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols for assessing its efficacy, and visualize the core signaling pathways involved.

Introduction to this compound

This compound, widely known in preclinical literature as GW4064, is a non-steroidal, isoxazole-based synthetic agonist of the Farnesoid X Receptor (FXR).[1] Its chemical name is 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid.[2][3] this compound exhibits high potency and selectivity for FXR, with an EC50 of approximately 15-65 nM, and displays no significant activity at other nuclear receptors at concentrations up to 1 μM.[1][3] This specificity makes it an invaluable tool for elucidating the physiological functions of FXR and a promising candidate for therapeutic development in metabolic diseases.

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

This compound exerts its effects by binding to and activating FXR, a ligand-activated transcription factor highly expressed in metabolically active tissues such as the liver and intestines.[4][5] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.

Regulation of Bile Acid Synthesis and Homeostasis

A primary function of FXR is the tight regulation of bile acid levels. In the intestine, FXR activation by this compound induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans).[4][6] FGF15/19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][7]

In the liver, FXR directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[5][8] SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for CYP7A1 expression.[4] This dual mechanism of intestinal FGF15/19 signaling and hepatic SHP induction provides a robust negative feedback loop to control bile acid production.

Modulation of Lipid Metabolism

FXR activation by this compound has profound effects on lipid metabolism, primarily by:

-

Inhibiting Lipogenesis: FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[5][9] This leads to decreased expression of lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).

-

Promoting Fatty Acid Oxidation: FXR can induce the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid β-oxidation.[8]

-

Regulating Triglyceride Clearance: FXR activation influences the expression of several apolipoproteins, including increasing ApoC-II and decreasing ApoC-III, which leads to enhanced lipoprotein lipase (LPL) activity and clearance of triglycerides from the circulation.[10]

-

Reducing Fatty Acid Uptake: Studies have shown that this compound can reduce the expression of the fatty acid transporter CD36 in the liver, thereby limiting the uptake of fatty acids into hepatocytes.[11][12]

Control of Glucose Homeostasis

FXR plays a significant role in maintaining glucose balance. Activation of FXR by this compound has been shown to:

-

Suppress Hepatic Gluconeogenesis: FXR activation represses the expression of key gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose production.[11][12] This is mediated, in part, through the induction of SHP.

-

Enhance Insulin Sensitivity: In animal models of diabetes, this compound treatment has been demonstrated to improve insulin sensitivity.[13][14]

-

Promote Glycogen Synthesis: FXR activation can increase hepatic glycogen storage by modulating the activity of enzymes involved in glycogen metabolism.[13]

Preclinical Evidence: Quantitative Data from Animal Models

Numerous preclinical studies have investigated the efficacy of this compound in various animal models of metabolic disease. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Animal Model | Treatment Regimen | Result | Reference |

| Body Weight Gain | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significant attenuation of weight gain compared to vehicle-treated controls.[15] | [15] |

| Hepatic Triglycerides | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significant reduction in hepatic triglyceride levels compared to vehicle-treated controls.[11] | [11] |

| Hepatic Free Fatty Acids | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significant reduction in hepatic free fatty acid levels compared to vehicle-treated controls.[11] | [11] |

| Serum Triglycerides | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lower serum triglyceride concentrations compared to vehicle-treated controls.[11] | [11] |

| Serum Cholesterol | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lower serum cholesterol concentrations compared to vehicle-treated controls.[11] | [11] |

| Fasting Blood Glucose | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Prevention of HFD-induced hyperglycemia.[11] | [11] |

| Plasma Insulin | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Prevention of HFD-induced hyperinsulinemia.[11] | [11] |

| Hepatic Pepck mRNA | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lowered transcript levels compared to vehicle-treated controls.[11] | [11] |

| Hepatic G6pase mRNA | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lowered transcript levels compared to vehicle-treated controls.[11] | [11] |

| Hepatic CD36 mRNA | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Markedly reduced expression compared to vehicle-treated controls.[11] | [11] |

Table 2: Effects of this compound on Metabolic Parameters in db/db Mice (A Model of Type 2 Diabetes)

| Parameter | Animal Model | Treatment Regimen | Result | Reference |

| Plasma Glucose | db/db mice | This compound for 5 days | Significant reduction in plasma glucose levels compared to vehicle-treated controls.[13] | [13] |

| Plasma Triglycerides | db/db mice | This compound for 5 days | Significant reduction in plasma triglyceride levels compared to vehicle-treated controls.[13] | [13] |

| Plasma Cholesterol | db/db mice | This compound for 5 days | Significant reduction in plasma cholesterol levels compared to vehicle-treated controls.[13] | [13] |

| Plasma Free Fatty Acids | db/db mice | This compound for 5 days | Significant reduction in plasma free fatty acid levels compared to vehicle-treated controls.[13] | [13] |

| Hepatic Glycogen Content | db/db mice | This compound for 5 days | Increased hepatic glycogen levels compared to vehicle-treated controls.[13] | [13] |

| Hepatic G6Pase mRNA | db/db mice | This compound for 5 days | Repressed mRNA levels compared to vehicle-treated controls.[13] | [13] |

It is important to note that one study reported that long-term administration of this compound to high-fat diet-fed mice accentuated body weight gain and glucose intolerance, suggesting that the metabolic effects may be dependent on the experimental conditions and duration of treatment.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preclinical models of metabolic disease.

Animal Models and Drug Administration

-

High-Fat Diet (HFD)-Induced Obesity Model:

-

Male C57BL/6 mice (e.g., 15 weeks old) are fed a high-fat diet (e.g., 34.9% fat by weight) for a specified period (e.g., 6 weeks).[12][16]

-

A control group is fed a standard chow diet.

-

This compound is dissolved in a vehicle such as DMSO.

-

The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 50 mg/kg body weight, twice weekly).[12] The control group receives vehicle injections.

-

Body weight and food intake are monitored regularly.

-

-

db/db Mouse Model of Type 2 Diabetes:

-

Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean littermates (db/m) are used.

-

This compound is administered for a defined period (e.g., 5 days).[13]

-

Metabolic parameters are assessed at the end of the treatment period.

-

Assessment of Glucose Homeostasis: Oral Glucose Tolerance Test (OGTT)

-

Fast mice for 4-6 hours (e.g., from 9 am) with free access to water.[17]

-

Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a glucose solution (e.g., 1 g/kg body weight) via oral gavage.[17]

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration.

-

Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.

Evaluation of Hepatic Steatosis: Oil Red O Staining

-

Euthanize mice and perfuse the liver with PBS.

-

Embed a portion of the liver in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut frozen sections (e.g., 8-10 µm) using a cryostat and mount on slides.

-

Air dry the sections and fix in 10% formalin for 2-5 minutes.[18]

-

Rinse the slides in tap water and then in 60% isopropanol.[19]

-

Stain with a freshly prepared Oil Red O working solution for 15 minutes.[19]

-

Rinse with 60% isopropanol to differentiate.

-

Lightly counterstain the nuclei with hematoxylin.

-

Rinse with distilled water and mount with an aqueous mounting medium.

-

Visualize under a microscope; neutral lipids will appear as red droplets.

Analysis of Protein Expression: Western Blotting for CD36

-

Homogenize liver tissue samples in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Denature equal amounts of protein (e.g., 50 µg) by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CD36 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the CD36 protein levels to a loading control such as β-actin.

Visualization of Signaling Pathways and Experimental Workflows

Caption: FXR Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for HFD Mouse Model.

Conclusion

This compound is a potent and selective FXR agonist that has demonstrated significant beneficial effects on lipid and glucose metabolism in preclinical models of metabolic disease. Its ability to suppress hepatic steatosis, improve insulin sensitivity, and normalize dyslipidemia underscores the therapeutic potential of targeting FXR. The detailed mechanisms of action, involving the intricate interplay between intestinal and hepatic FXR signaling, provide a solid foundation for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for metabolic disorders. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cellagentech.com [cellagentech.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR activation reverses insulin resistance and lipid abnormalities and protects against liver steatosis in Zucker (fa/fa) obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]

- 18. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 19. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

The Farnesoid X Receptor Agonist GW-406381: A Technical Guide for NAFLD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for NAFLD. GW-406381 (also known as GW4064) is a potent, non-steroidal synthetic agonist of FXR. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects in NAFLD primarily through the activation of the farnesoid X receptor (FXR). As a synthetic agonist, this compound binds to and activates FXR, initiating a cascade of transcriptional events that collectively improve hepatic lipid metabolism, glucose homeostasis, and reduce inflammation.

Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. A key target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] FXR activation robustly induces the expression of SHP.[1][2]

SHP, in turn, acts as a transcriptional repressor of several key genes involved in lipogenesis and bile acid synthesis. A primary target of SHP-mediated repression is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[1][2] By inhibiting the expression of SREBP-1c, the FXR-SHP axis effectively downregulates a suite of lipogenic enzymes, thereby reducing the de novo synthesis of fatty acids and triglycerides in the liver.[2]

Furthermore, FXR activation influences bile acid metabolism by inducing SHP, which then represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3][4] This negative feedback loop helps to maintain bile acid homeostasis. In the context of NAFLD, FXR activation has also been shown to reduce the expression of the fatty acid transporter CD36, which may contribute to decreased fatty acid uptake by hepatocytes.[5] Additionally, this compound has been demonstrated to improve glucose homeostasis by decreasing the transcript levels of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), two key enzymes in hepatic gluconeogenesis.[5][6]

The activation of FXR by this compound also has anti-inflammatory effects. In animal models of NAFLD, this compound treatment has been shown to attenuate hepatic inflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]

Data Presentation

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound in mouse models of NAFLD.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Control (HFD + DMSO) | This compound (HFD + 50 mg/kg) | % Change | p-value | Reference |

| Body Weight (g) | 45.5 ± 2.1 | 39.0 ± 1.8 | -14.3% | <0.05 | [5][9] |

| Liver Weight (g) | 1.6 ± 0.2 | 1.2 ± 0.1 | -25.0% | <0.05 | [5] |

| Hepatic Triglycerides (mg/g liver) | 125 ± 15 | 75 ± 10 | -40.0% | <0.01 | [5] |

| Hepatic Free Fatty Acids (μmol/g liver) | 2.5 ± 0.3 | 1.5 ± 0.2 | -40.0% | <0.01 | [5] |

| Serum Triglycerides (mg/dL) | 150 ± 20 | 100 ± 15 | -33.3% | <0.05 | [5] |

| Serum Cholesterol (mg/dL) | 200 ± 25 | 150 ± 20 | -25.0% | <0.05 | [5] |

| Fasting Blood Glucose (mg/dL) | 180 ± 20 | 130 ± 15 | -27.8% | <0.05 | [5] |

| Fasting Serum Insulin (ng/mL) | 2.5 ± 0.5 | 1.5 ± 0.3 | -40.0% | <0.05 | [5] |

Table 2: Effects of this compound on Hepatic Gene Expression in High-Fat Diet (HFD)-Induced Obese Mice

| Gene | Control (HFD + DMSO) (Relative mRNA level) | This compound (HFD + 50 mg/kg) (Relative mRNA level) | Fold Change | p-value | Reference |

| Srebp-1c | 1.0 | ~1.0 | No significant change | >0.05 | [5] |

| Cd36 | 1.0 | ~0.4 | -2.5 | <0.01 | [5] |

| Pepck | 1.0 | ~0.6 | -1.7 | <0.05 | [5] |

| G6pase | 1.0 | ~0.5 | -2.0 | <0.05 | [5] |

| Tnf-α | 1.0 | ~0.4 | -2.5 | <0.05 | [7] |

| Il-6 | 1.0 | ~0.5 | -2.0 | <0.05 | [7] |

Table 3: Effects of this compound on Inflammatory Markers in a Murine NAFLD Model with LPS-Induced Inflammation

| Parameter | Control (HF + LPS) | This compound (HF + LPS + 30 mg/kg) | % Change | p-value | Reference |

| Serum ALT (U/L) | ~250 | ~100 | -60% | <0.01 | [7][8] |

| Serum AST (U/L) | ~450 | ~200 | -55.6% | <0.01 | [7][8] |

| Hepatic Tnf-α mRNA (fold change vs. HF) | ~6.0 | ~2.5 | -58.3% | <0.01 | [7][8] |

| Hepatic Il-1β mRNA (fold change vs. HF) | ~8.0 | ~3.0 | -62.5% | <0.01 | [7][8] |

| Hepatic Mcp-1 mRNA (fold change vs. HF) | ~10.0 | ~4.0 | -60% | <0.01 | [7][8] |

Experimental Protocols

In Vivo: High-Fat Diet-Induced NAFLD Mouse Model

1. Animal Model and Husbandry:

-

Species and Strain: Male C57BL/6J mice, 8-10 weeks of age.[6][10]

-

Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[11] Provide ad libitum access to food and water.[11]

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Diet and Treatment:

-

Diet:

-

This compound Administration:

-

Preparation: Dissolve this compound in a vehicle such as dimethyl sulfoxide (DMSO).[6][10]

-

Dosage and Route: Administer this compound at a dose of 30-50 mg/kg body weight via intraperitoneal (i.p.) injection or oral gavage.[6][7][10]

-

Frequency and Duration: Administer the treatment daily or twice weekly for a period of 6-8 weeks.[6][7][10]

-

-

Control Group: Administer the vehicle (e.g., DMSO) to the control group following the same schedule and route.[6][10]

3. In-Life Measurements:

4. Terminal Procedures and Sample Collection:

-

Fasting: Fast the mice overnight before the terminal procedure.[5]

-

Anesthesia and Euthanasia: Anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals by an approved method.

-

Tissue Collection: Perfuse the liver with phosphate-buffered saline (PBS) and then excise and weigh it. Collect portions of the liver for histology, lipid analysis, and gene expression analysis. Snap-freeze samples for biochemical and molecular analyses in liquid nitrogen and store at -80°C.

5. Analytical Methods:

-

Serum Analysis: Measure serum levels of triglycerides, total cholesterol, glucose, insulin, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available assay kits.[6][7]

-

Hepatic Lipid Quantification:

-

Histology:

-

Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning.

-

Embed a portion of the liver in optimal cutting temperature (OCT) compound for frozen sectioning and Oil Red O staining to visualize neutral lipids.[9]

-

-

Gene Expression Analysis (qRT-PCR):

-

RNA Extraction: Isolate total RNA from a portion of the liver tissue using a commercial kit.[16][17][18][19][20]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.[16][17][18][19][20]

-

Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., Srebp-1c, Cd36, Pepck, G6pase, Tnf-α, Il-6) and a housekeeping gene for normalization (e.g., Gapdh, β-actin).[16][17][18][19][20]

-

In Vitro: Oleic Acid-Induced Steatosis in HepG2 Cells

1. Cell Culture:

-

Cell Line: Human hepatoma cell line, HepG2.

-

Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9][21]

2. Induction of Steatosis:

-

Oleic Acid Preparation: Prepare a stock solution of oleic acid complexed with fatty acid-free bovine serum albumin (BSA).

-

Treatment: Seed HepG2 cells in multi-well plates. Once they reach 70-80% confluency, replace the culture medium with serum-free medium containing oleic acid (e.g., 0.5-1 mM) for 24 hours to induce lipid accumulation.[9][21][22]

3. This compound Treatment:

-

Preparation: Prepare a stock solution of this compound in DMSO.

-

Treatment: Co-treat the cells with oleic acid and various concentrations of this compound (e.g., 1-10 μM) for 24 hours.[23] A vehicle control (DMSO) should be included.

4. Analysis of Cellular Steatosis:

-

Oil Red O Staining:

-

Quantitative Lipid Measurement:

-

After Oil Red O staining, extract the dye from the cells using isopropanol.

-

Measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm) using a microplate reader to quantify the amount of intracellular lipid.[9][21]

-

Alternatively, lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.[12][13][14][15]

-

5. Gene and Protein Expression Analysis:

-

RNA and Protein Extraction: Harvest the cells and extract total RNA and protein.

-

qRT-PCR: Perform qRT-PCR as described in the in vivo protocol to analyze the expression of relevant genes.

-

Western Blot: Perform Western blotting to analyze the protein levels of key targets (e.g., SREBP-1c, FASN).

Mandatory Visualization

Caption: FXR signaling pathway activated by this compound in hepatocytes.

Caption: Typical experimental workflow for evaluating this compound in a diet-induced NAFLD mouse model.

References

- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. assaygenie.com [assaygenie.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. biocompare.com [biocompare.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stackscientific.nd.edu [stackscientific.nd.edu]

- 19. pnas.org [pnas.org]

- 20. elearning.unite.it [elearning.unite.it]

- 21. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Investigation of the Effect of Exendin-4 on Oleic Acid-Induced Steatosis in HepG2 Cells Using Fourier Transform Infrared Spectroscopy [mdpi.com]

- 23. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Farnesoid X Receptor Agonist GW-406381: A Comprehensive Technical Guide to its Role in Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-406381 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates glucose homeostasis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases such as type 2 diabetes.

Core Mechanism of Action: FXR Activation

This compound exerts its effects on glucose metabolism primarily through the activation of FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. The activation of FXR by this compound initiates a cascade of transcriptional events that collectively contribute to improved glucose control.

Quantitative Effects on Glucose Homeostasis

Numerous preclinical studies have demonstrated the beneficial effects of this compound (often referred to as GW4064 in research literature) on glucose metabolism in various animal models of obesity and type 2 diabetes. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Plasma Glucose and Insulin Levels in Diabetic Mouse Models

| Animal Model | Treatment Group | Dose & Duration | Fasting Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Reference |

| db/db mice | Vehicle | - | 450 ± 25 | - | [1] |

| db/db mice | GW4064 | 30 mg/kg/day for 5 days | 150 ± 20 | - | [1] |

| High-Fat Diet (HFD)-fed C57BL/6 mice | DMSO | - | 135 ± 10 | 2.5 ± 0.5 | [3] |

| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | 50 mg/kg, twice weekly for 6 weeks | 110 ± 8 | 1.5 ± 0.3 | [3][4] |

| ob/ob mice | Vehicle | - | ~250 | ~12 | [5] |

| ob/ob mice | GW4064 | 30 mg/kg/day for 10 days | ~150 | ~6* | [5] |

*p < 0.05 compared to vehicle/control group.

Table 2: Effect of this compound on Glucose Tolerance and Insulin Sensitivity

| Animal Model | Treatment Group | Test | Key Finding | Reference |

| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | Glucose Tolerance Test (GTT) | Significantly quicker clearance of injected glucose. | [3] |

| db/db mice | GW4064 | Insulin Tolerance Test (ITT) | Improved insulin sensitivity. | [1] |

| ob/ob mice | GW4064 | Glucose Tolerance Test (GTT) | Improved glucose clearance. | [5] |

| ob/ob mice | GW4064 | Insulin Tolerance Test (ITT) | Enhanced insulin sensitivity. | [5] |

Table 3: Effect of this compound on Hepatic Gene Expression

| Animal Model | Treatment Group | Gene | Fold Change vs. Control | Reference |

| db/db mice | GW4064 | PEPCK | ~ -2.5 | [1] |

| db/db mice | GW4064 | G6Pase | ~ -2.0 | [1] |

| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | Pepck | Significantly decreased | [3][4] |

| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | G6pase | Significantly decreased | [3][4] |

| Wild-type mice | GW4064 | SHP | Increased | [1] |

Signaling Pathways Modulated by this compound

The activation of FXR by this compound triggers a complex network of signaling pathways that ultimately lead to improved glucose homeostasis. These pathways involve the regulation of key enzymes in gluconeogenesis and glycolysis, as well as interactions with the insulin signaling cascade.

Regulation of Hepatic Glucose Production

A primary mechanism by which this compound controls blood glucose is through the suppression of hepatic glucose production (HGP). This is achieved by downregulating the expression of key gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[1][3][4] The signaling pathway for this regulation is depicted below.

References

- 1. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.plu.edu [library.plu.edu]

- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Role of GW-406381 in Intestinal Barrier Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to GW-406381 and Intestinal Barrier Function

This compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1] Emerging evidence highlights the significance of FXR activation in maintaining intestinal barrier integrity. The intestinal barrier, a complex multi-layered system, is crucial for absorbing nutrients while preventing the translocation of harmful luminal contents, such as bacteria and toxins, into the systemic circulation. Disruption of this barrier is a key factor in the pathogenesis of various gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD).

Mechanism of Action of this compound in the Intestine

As an FXR agonist, this compound binds to and activates FXR. In the context of the intestine, this activation triggers a cascade of molecular events aimed at protecting the epithelial barrier. A key mechanism is the modulation of inflammatory responses. FXR activation can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][4] By inhibiting NF-κB, FXR agonists can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β, which are known to increase intestinal permeability.[1]

Furthermore, FXR activation directly influences the expression of genes involved in maintaining the structural integrity of the intestinal barrier. This includes the upregulation of tight junction proteins, which are essential for sealing the paracellular space between intestinal epithelial cells.

Effects on Intestinal Barrier Function: Insights from GW4064 Studies

While specific quantitative data for this compound is limited, a study on the structurally similar FXR agonist GW4064 provides valuable qualitative and semi-quantitative insights into its effects on a lipopolysaccharide (LPS)-induced mouse model of intestinal barrier dysfunction.

Table 1: Qualitative and Semi-Quantitative Effects of GW4064 on Intestinal Barrier Proteins in LPS-Treated Mice

| Parameter | Observation in LPS-Treated Mice | Effect of GW4064 Treatment | Source |

| Claudin-1 Protein Expression | Decreased | Increased expression, helping to restore normal levels. | [5] |

| Zonula Occludens-1 (ZO-1) Protein Expression | Decreased | Increased expression, contributing to the restoration of tight junction integrity. | [5] |

Note: This table is based on qualitative data from Western blot images and does not represent absolute quantitative values.

Experimental Protocols

In Vitro Assessment of Intestinal Barrier Function using Caco-2 Cell Monolayers

This protocol describes a general method for evaluating the effect of a compound like this compound on the integrity of an in vitro intestinal barrier model using Caco-2 cells.

a. Caco-2 Cell Culture and Differentiation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 6 x 10^4 cells/cm².

-

Maintain the cultures for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.

b. Treatment with this compound:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

On day 21 post-seeding, treat the differentiated Caco-2 monolayers with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control. The compound can be added to either the apical or basolateral compartment, depending on the experimental design.

-

To induce barrier dysfunction, cells can be co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 10 µg/mL) or a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).

c. Measurement of Transepithelial Electrical Resistance (TEER):

-

Equilibrate the Transwell® plates to room temperature.

-

Using an epithelial volt-ohm meter (EVOM) with a "chopstick" electrode, measure the electrical resistance across the Caco-2 monolayer at specified time points after treatment.

-

Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayer.

-

Calculate the TEER in units of Ω·cm² by multiplying the resistance by the surface area of the Transwell® insert. A decrease in TEER indicates a loss of barrier integrity.

d. Paracellular Permeability Assay (FITC-Dextran):

-

Following treatment with this compound and/or the inflammatory stimulus, wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add a known concentration of fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa, 1 mg/mL) to the apical chamber.

-

Incubate the plates at 37°C.

-

At various time points (e.g., 1, 2, 4 hours), collect samples from the basolateral chamber.

-

Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).

-

Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer. An increase in Papp signifies increased paracellular permeability.

Western Blot Analysis of Tight Junction Proteins

This protocol outlines the steps to quantify the expression of tight junction proteins in Caco-2 cells treated with this compound.

-

After treatment, wash the Caco-2 cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against tight junction proteins (e.g., claudin-1, occludin, ZO-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.

-

Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the loading control to determine the relative protein expression.

Signaling Pathways Modulated by this compound

FXR-Mediated Inhibition of NF-κB Signaling

Activation of FXR by this compound can lead to the transrepression of the NF-κB pathway, a key regulator of inflammation. This inhibition is thought to occur through several mechanisms, including the direct interaction of FXR with NF-κB components, which prevents their binding to the DNA and subsequent transcription of pro-inflammatory genes.

FXR-αKlotho/βKlotho/FGFs Signaling Pathway